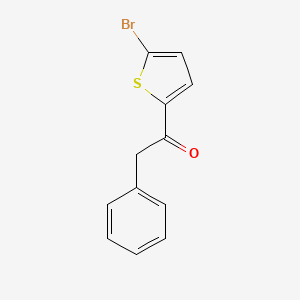

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one

描述

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one is a brominated aromatic ketone with the molecular formula C₁₂H₉BrOS (molecular weight: 281.17 g/mol). Its structure comprises a thiophene ring substituted with a bromine atom at position 5, linked to an ethanone group, which is further substituted with a phenyl group at the β-position. This compound is of interest in organic synthesis due to the electron-withdrawing bromine atom and the thiophene moiety, which enhance reactivity in cross-coupling and substitution reactions .

属性

IUPAC Name |

1-(5-bromothiophen-2-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c13-12-7-6-11(15-12)10(14)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNMXAUWNZRTOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The bromination of thiophene is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then subjected to a Friedel-Crafts acylation with acetophenone in the presence of a Lewis acid catalyst like aluminum chloride to yield 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one .

Industrial Production Methods: Industrial production of 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and maximizing yield. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis .

化学反应分析

Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one. For instance, a study on ferrocenyl chalcones, which include thiophene derivatives similar to this compound, demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 6.59 to 12.51 µM. The presence of thiophene moieties was crucial for enhancing the anticancer activity, suggesting that modifications to this compound could yield even more potent analogs .

Antioxidant Properties

The antioxidant capabilities of thiophene-containing compounds have been explored, revealing that certain derivatives exhibit strong free radical scavenging activities comparable to ascorbic acid. This property is particularly significant as it suggests potential applications in preventing oxidative stress-related diseases .

Spasmolytic Effects

Another area of investigation involves the spasmolytic activity of thiophene derivatives. Compounds synthesized from 5-bromothiophene-2-carboxylic acid showed promising results in spasmolytic assays, indicating that derivatives like 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one could be further explored for gastrointestinal or smooth muscle relaxant applications .

Organic Synthesis

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations and coupling reactions, making it a versatile building block in the synthesis of more complex molecules. For example, its use in Suzuki cross-coupling reactions has been documented to yield novel thiophene-based derivatives with diverse biological activities .

Materials Science

The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The ability of 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one to form π-stacking interactions can enhance charge transport properties in organic electronic materials .

Case Study 1: Anticancer Efficacy

In a recent study focusing on ferrocenyl chalcones, researchers synthesized a series of compounds including those derived from 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one. The most active compound exhibited an IC50 value of 6.59 µM against MDA-MB-231 cells, demonstrating significant selectivity over non-cancerous cells (MRC-5), indicating potential for targeted cancer therapies .

Case Study 2: Synthesis and Characterization

A comprehensive study on the synthesis of thiophene derivatives through various coupling methods highlighted the efficiency of using 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one as a precursor. The yields achieved were reported between 65% and 80%, showcasing its effectiveness as a synthetic intermediate in producing bioactive compounds .

作用机制

The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, which are crucial for binding to biological macromolecules. The phenylethanone moiety can further enhance these interactions through hydrophobic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanone Core

1-(Indolin-1-yl)-2-phenylethan-1-one (1a)

- Structure : Features an indoline ring (a bicyclic amine) instead of bromothiophene.

- Molecular Weight: ~237.29 g/mol (C₁₆H₁₃NO).

- NMR data shows distinct aromatic proton shifts due to the amine group .

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

- Structure: Contains a piperidine ring with an aminomethyl substituent.

- Molecular Weight : 232.32 g/mol (C₁₄H₂₀N₂O).

Heterocyclic Ring Modifications

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (4)

- Structure : Combines imidazole, oxadiazole, and thioether groups.

- Molecular Weight : ~393.45 g/mol (C₂₀H₁₅N₅O₂S).

- Single-crystal X-ray diffraction confirms planar geometry .

1-((1S,2S)-2-(4-Bromophenyl)cyclopropyl)-2-phenylethan-1-one (5d)

- Structure : Cyclopropane ring fused to a bromophenyl group.

- Molecular Weight : 315.20 g/mol (C₁₇H₁₅BrO).

- Crystallographic data (orthorhombic space group P2₁2₁2₁) reveals a non-planar conformation .

Halogenation and Electronic Effects

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one

- Structure : Benzodioxin ring with bromine at position 5.

- Molecular Weight : 333.18 g/mol (C₁₆H₁₃BrO₃).

- Key Differences : The benzodioxin group provides electron-donating oxygen atoms, contrasting with the electron-withdrawing thiophene-bromine system. This alters electrophilic substitution patterns .

1-(5-Bromo-2-fluorophenyl)-1-pentanone

- Structure: Fluorine and bromine on a phenyl ring linked to pentanone.

- Molecular Weight : 257.11 g/mol (C₁₁H₁₂BrFO).

- Key Differences: Fluorine’s electronegativity increases polarity and acidity of adjacent protons, while the longer pentanone chain affects lipophilicity .

Structural and Functional Group Analysis (Table)

生物活性

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one, often referred to as a thiophene-based chalcone, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a thiophene ring substituted with a bromine atom, connected to a phenylethanone moiety. The biological activity of this compound has been explored in various studies, revealing its potential in anticancer, antioxidant, and neuroprotective applications.

Chemical Structure and Properties

The chemical structure of 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one can be represented as follows:

This indicates the presence of a bromine atom (Br), a sulfur atom (S) from the thiophene ring, and a carbonyl group (C=O) characteristic of ketones.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one exhibit significant anticancer properties. For instance, chalcone derivatives have shown promising results against various cancer cell lines, particularly breast cancer cells such as MDA-MB-231.

Key Findings:

- IC50 Values : Compounds with similar structures exhibited IC50 values ranging from 6.59 to 12.51 μM against MDA-MB-231 cells, indicating potent cytotoxicity .

- Mechanism of Action : The proposed mechanism includes oxidative stress induction leading to apoptosis in cancer cells. This is supported by findings that these compounds increase reactive oxygen species (ROS) levels, which are critical in triggering apoptotic pathways .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | MDA-MB-231 | 6.59 | Oxidative stress induction |

| 2 | MDA-MB-231 | 9.30 | Apoptosis via ROS increase |

| 3 | MDA-MB-231 | 10.51 | Cytotoxicity |

Antioxidant Activity

In addition to its anticancer properties, 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one has been evaluated for its antioxidant potential. The antioxidant activity was assessed using the DPPH radical scavenging assay.

Findings:

- EC50 Values : The compound demonstrated an effective concentration (EC50) comparable to ascorbic acid at approximately 31 μM, indicating strong radical scavenging ability .

| Compound | EC50 (μM) | Comparison to Ascorbic Acid |

|---|---|---|

| 1 | 31 | Comparable |

Neuroprotective Effects

The neuroprotective properties of thiophene-based compounds have also been investigated. Studies suggest that they may act as ligands for nicotinic acetylcholine receptors, which are crucial for cognitive function.

Research Insights:

- Binding Affinity : Compounds with a similar structural motif have shown nanomolar binding affinities to nicotinic receptors, suggesting potential therapeutic applications in cognitive disorders .

Study on Anticancer Activity

In one study focusing on the synthesis and evaluation of ferrocenyl chalcones, including derivatives of thiophene, it was observed that certain modifications significantly enhanced anticancer activity against both human and mouse breast cancer cell lines. The study highlighted the importance of structural variations in optimizing biological activity .

Evaluation of Antioxidant Properties

Another investigation assessed the antioxidant capacity of various thiophene derivatives through the DPPH assay. The results indicated that the presence of bromine in the thiophene ring contributed positively to the radical scavenging activity, further supporting the potential health benefits of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。